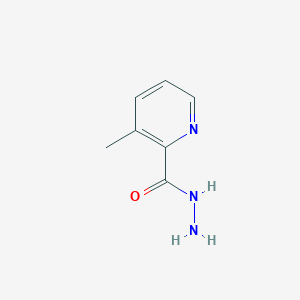

3-Methylpyridine-2-carbohydrazide

Descripción general

Descripción

3-Methylpyridine-2-carbohydrazide is a chemical compound with the molecular weight of 151.17 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) . This indicates the presence of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule. Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Synthesis of Hydrazones and Thiazolidine-4-ones : A study by Solankee et al. (2008) showed that 6-Methylpyridine-3-carbohydrazide, a related compound, was used to synthesize novel hydrazones and thiazolidine-4-ones. These compounds were created through condensation with different aromatic aldehydes, followed by cyclocondensation with thioglycolic acid (Solankee, Solankee, & Patel, 2008).

Derivatives as BAZ2B Bromodomain Ligands : Marchand et al. (2016) identified a 3-amino-2-methylpyridine derivative as a ligand of the BAZ2B bromodomain. This discovery was made through automatic docking of numerous compounds and validated by protein crystallography (Marchand, Lolli, & Caflisch, 2016).

Antimicrobial Activity

- Silver Complexes with Antimicrobial Properties : A study by Abu-Youssef et al. (2010) synthesized complexes using 2-amino-3-methylpyridine, demonstrating significant antimicrobial activity against certain bacteria and yeasts. These complexes showed potential as effective antimicrobial agents (Abu-Youssef et al., 2010).

Chemical Analysis and Synthesis Techniques

Electrophoretic Separation of Methylpyridines : Wren (1991) explored the separation of 2-, 3-, and 4-substituted methylpyridines, including 3-methylpyridine, in free solution capillary electrophoresis. This study enhanced our understanding of the relationships between pH and separation in these processes (Wren, 1991).

Circular Microreaction Method for 3-Methylpyridine-N-oxide Synthesis : Sang et al. (2020) developed a safer and more efficient process for synthesizing 3-Methylpyridine-N-oxide, an essential intermediate in the production of certain insecticides. This study utilized microreaction systems, showcasing a significant improvement in product yield and reaction control (Sang, Huang, & Xu, 2020).

Safety and Hazards

The safety data sheet for 3-Methylpyridine-2-carbohydrazide indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Direcciones Futuras

While the specific future directions for 3-Methylpyridine-2-carbohydrazide are not detailed in the search results, pyridine-containing compounds have been noted for their increasing importance in medicinal applications . This suggests potential future research directions in synthesizing a variety of pyridine derivatives for medicinal use.

Mecanismo De Acción

Target of Action

3-Methylpyridine-2-carbohydrazide is a complex organic compound that interacts with several targets. The primary targets of this compound are Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of collagen in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as disease processes such as arthritis and metastasis .

Mode of Action

This interaction could potentially inhibit the function of the enzymes, thereby affecting the breakdown of collagen .

Biochemical Pathways

By potentially inhibiting Collagenase 3 and Stromelysin-1, it could disrupt the normal breakdown of collagen, affecting various physiological and pathological processes .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and its targets .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent changes in their activity. By potentially inhibiting Collagenase 3 and Stromelysin-1, it could alter collagen metabolism, affecting tissue remodeling and other related processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which it is present .

Análisis Bioquímico

Biochemical Properties

3-Methylpyridine-2-carbohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with oxidoreductases and transferases, which are crucial for redox reactions and the transfer of functional groups, respectively . These interactions are essential for the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it has been observed to alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain hydrolases, which play a role in the hydrolysis of chemical bonds . This inhibition can lead to changes in cellular processes and gene expression, ultimately affecting cell function and viability.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. In vitro studies have demonstrated that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as enhancing antioxidant defense mechanisms . High doses may lead to toxic or adverse effects, including oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for the oxidation of organic substances . These interactions can influence the metabolic flux and levels of metabolites within the cell. Additionally, the compound’s involvement in the degradation of pyridine derivatives has been documented, further emphasizing its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . For instance, it has been observed to bind to plasma proteins, which aids in its distribution throughout the body . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its target sites. The subcellular distribution of this compound plays a crucial role in its biochemical and cellular effects.

Propiedades

IUPAC Name |

3-methylpyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBNDWYVRSUPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

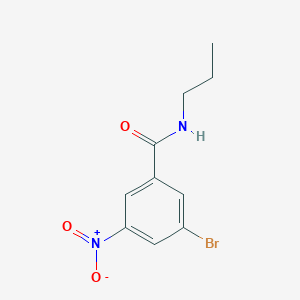

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

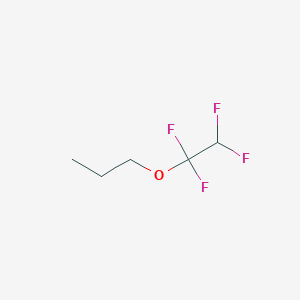

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)

![N-[(furan-2-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B1370702.png)

![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)